Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thiophene-pyridazine core. Key structural elements include:
- p-Tolyl group at position 3: Enhances lipophilicity and steric bulk.
- Ethyl ester at position 1: Improves solubility in organic solvents.
Structural analogs in the evidence (e.g., high-energy nitro compounds, adenosine receptor modulators) highlight diverse applications of sulfur- and nitrogen-containing heterocycles .
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6S/c1-3-33-23(30)19-17-12-34-21(24-20(28)14-6-10-16(11-7-14)27(31)32)18(17)22(29)26(25-19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDBUBWPBCJHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
Key Observations :
- The target compound’s thienopyridazine core combines sulfur and nitrogen heteroatoms, offering π-conjugation and stability. This contrasts with furazan-based energetic materials (DNTF, DATF) but shares sulfur-driven electronic features with 2-amino-3-benzoylthiophenes .
- The 4-nitrobenzamido group parallels nitro-containing explosives (e.g., DNTF) but may serve as a pharmacophore or stabilizer in non-energetic applications .
Physicochemical Properties
Key Observations :
Key Observations :
- DATF’s 50% yield underscores challenges in synthesizing complex heterocycles, suggesting similar efficiency hurdles for the target compound.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions. A typical approach involves:
Thienopyridazine core formation : Cyclization of thiophene and pyridazine precursors under reflux conditions.
Substituent introduction : Amidation at position 5 (e.g., 4-nitrobenzamido group) and alkylation at position 3 (p-tolyl group) using coupling agents like EDCI/HOBt.
Esterification : Ethyl ester installation at position 1 via nucleophilic substitution.
Q. Optimization Strategies :
- Temperature : Maintain 60–80°C for amidation to minimize side reactions.
- Solvent : Use anhydrous DMF or THF to enhance reagent solubility and stability.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate esterification yields.
Q. Key Characterization :
Q. How can structural discrepancies in synthesized batches be resolved?
Discrepancies often arise from incomplete amidation or ester hydrolysis. Mitigation steps include:
- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients.
- Stability testing : Monitor degradation under acidic/basic conditions via HPLC. Adjust pH during synthesis to ≤7.0 to prevent ester hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., nitrobenzamide vs. methoxybenzamide) impact biological activity?
Substituents significantly alter bioactivity. For example:
Q. Methodological Approach :
Q. How should researchers address contradictions in enzyme inhibition data across studies?
Conflicting results (e.g., variance in IC50 values) may arise from assay conditions or impurity interference. Recommendations:
Standardize assays : Use identical buffer (pH 7.4), temperature (37°C), and substrate concentrations.
Control for impurities : Validate compound purity (>95%) via HPLC before testing.
Cross-validate : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric) .
Example : A study reported 23% inhibition of [3H]-DPCPX binding, while another showed 60% allosteric modulation. This discrepancy highlights the need to differentiate orthosteric vs. allosteric effects using kinetic dissociation assays .
Q. What in vivo models are suitable for evaluating neuroprotective efficacy?
- Transgenic tauopathy models : Assess tau aggregation inhibition in mice expressing human mutant tau (e.g., P301S) .
- Dosing : Administer 10–50 mg/kg orally; monitor brain penetration via LC-MS (target CSF concentration ≥1 μM) .
- Biomarkers : Quantify phosphorylated tau (pT181) in cerebrospinal fluid using ELISA.
Key Finding : Analogous compounds (e.g., ethyl 5-amino-4-oxo-3-phenyl derivatives) reduced tau aggregates by 40% in vivo, suggesting translational potential .
Q. How can researchers elucidate the undefined mechanism of action for this compound?
Proposed strategies:
Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins.
Pathway analysis : Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., NF-κB for anti-inflammatory effects) .
Kinetic studies : Measure association/dissociation rates with adenosine receptors via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
